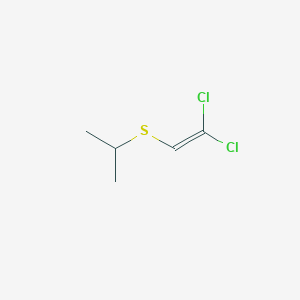
Propane, 2-(2,2-dichloroethenyl)thio)-
Description
The dichloroethenyl group likely enhances electrophilicity, promoting interactions with biological targets like acetylcholinesterase enzymes in insects .
Properties
CAS No. |
19284-67-4 |
|---|---|
Molecular Formula |
C5H8Cl2S |
Molecular Weight |
171.09 g/mol |
IUPAC Name |
2-(2,2-dichloroethenylsulfanyl)propane |
InChI |
InChI=1S/C5H8Cl2S/c1-4(2)8-3-5(6)7/h3-4H,1-2H3 |
InChI Key |
QVTHANMSUIAFKP-UHFFFAOYSA-N |
SMILES |
CC(C)SC=C(Cl)Cl |
Canonical SMILES |
CC(C)SC=C(Cl)Cl |
Other CAS No. |
19284-67-4 |
Synonyms |
Propane, 2-(2,2-dichloroethenyl)thio)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares "Propane, 2-(2,2-dichloroethenyl)thio)-" with key analogs based on molecular structure, functional groups, and applications:
Key Observations:
Functional Group Impact :
- The thioether group in propane derivatives (e.g., 2-(methylthio)propane) generally reduces volatility compared to ethers but increases nucleophilic reactivity . The addition of a dichloroethenyl group (as in the target compound) likely enhances electrophilicity, making it more reactive toward biological nucleophiles like enzymes .
- DDVP , a phosphate ester analog, shares the dichloroethenyl moiety but exhibits higher acute toxicity due to phosphate-mediated acetylcholinesterase inhibition .
Structural vs. Propane, 1-chloro-3-((2-chloroethyl)thio) highlights the role of chloroalkyl substituents in conferring stability and persistence in environmental matrices .
Toxicity and Environmental Impact: Organochlorines (e.g., DDVP) are regulated due to bioaccumulation risks, while thioethers may degrade more readily via oxidation to sulfoxides or sulfones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


